4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid
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Overview
Description
4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid is a chemical compound with the molecular formula C12H15NO3S It is characterized by the presence of an anilino group, a thioether linkage, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid typically involves the reaction of aniline with ethyl 4-chlorobutanoate, followed by the introduction of a thioether linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then subjected to hydrolysis to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the anilino moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, inert atmosphere.
Substitution: Electrophiles such as halogens, nitro groups; conditionsacidic or basic medium, elevated temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-anilino-2-oxoethyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Anilino-2-oxoethyl)sulfanyl]butanoic acid
- 4-[(2-Anilino-2-oxoethyl)thio]pentanoic acid
- 4-[(2-Anilino-2-oxoethyl)thio]hexanoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-(2-anilino-2-oxoethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C12H15NO3S/c14-11(9-17-8-4-7-12(15)16)13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) |
InChI Key |
KWFMMVRSEBNGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
Origin of Product |
United States |
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